2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound with a unique structure that includes a triazole ring, a tetrahydronaphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and tetrahydronaphthalene moiety are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Shares the tetrahydronaphthalene moiety but lacks the triazole and acetamide groups.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Similar structure but different functional groups.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Contains a similar naphthalene structure but with different substituents.
Uniqueness
The uniqueness of 2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide lies in its combination of the triazole ring, tetrahydronaphthalene moiety, and acetamide group, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C18H24N4OS |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H24N4OS/c1-12(2)19-16(23)11-24-18-21-20-17(22(18)3)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,12H,4-7,11H2,1-3H3,(H,19,23) |
InChI Key |
FMNZRSUUROZWBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(N1C)C2=CC3=C(CCCC3)C=C2 |
Origin of Product |
United States |
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